N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide
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Overview
Description
N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of 2-methylphenyl, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with 2-phenylethylamine to form the sulfonamide intermediate.
Coupling Reaction: The final step involves coupling the sulfonamide intermediate with acetic anhydride under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted sulfonamides.
Scientific Research Applications
N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Properties
Molecular Formula |
C24H26N2O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C24H26N2O3S/c1-19-12-14-22(15-13-19)30(28,29)26(17-16-21-9-4-3-5-10-21)18-24(27)25-23-11-7-6-8-20(23)2/h3-15H,16-18H2,1-2H3,(H,25,27) |
InChI Key |
HUTOBJIFFZKNRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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